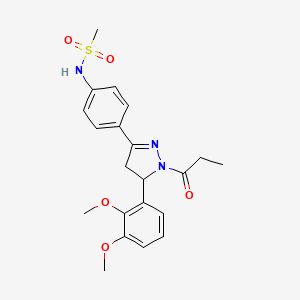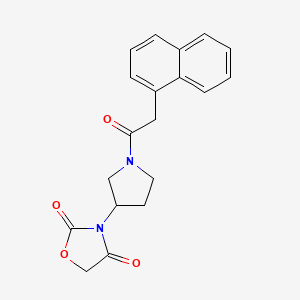
Thian-2-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thian-2-ylmethanamine is a chemical compound that is part of a broader class of organic compounds known as thieno[2,3-d]pyrimidines. These compounds are characterized by a fused ring structure that includes a thiophene ring and a pyrimidine ring. The synthesis and study of such compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamines involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the core structure with two points of diversity . This process allows for the introduction of various substituents at different positions on the thieno[2,3-d]pyrimidine ring, enabling the creation of a combinatorial library with a wide range of chemical entities. The approach discussed in the paper emphasizes the use of simple manual techniques for parallel reactions and straightforward purification procedures to yield highly pure final products .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines and related compounds has been extensively studied using various spectroscopic and computational methods. For instance, the benzo[d]thiazole derivative, a structurally related compound, has been characterized by FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been employed to optimize the molecular geometry and to predict vibrational modes, chemical shift values, and electronic properties, which show good consistency with experimental data .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-2-ylmethanamines can undergo further chemical reactions to introduce additional functional groups. For example, the ester groups at the 6-position of the thieno[2,3-d]pyrimidine ring can be used in amide synthesis . Additionally, related compounds such as Schiff bases derived from thiazol-2-yl and thiophene-2-ylmethylene groups can participate in molecular docking interactions with proteins, suggesting potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-2-ylmethanamines and related compounds are influenced by their molecular structure. The thermal behavior of these compounds can be studied using TG/DTA thermograms, which provide insights into their stability and decomposition patterns . The electronic structure, including the frontier molecular orbitals and molecular electrostatic potential, can be analyzed using DFT calculations to understand their reactivity and interaction with other molecules . Additionally, the nonlinear optical properties and pharmacological properties, including drug-likeness, can be predicted using computational methods .
Scientific Research Applications
Terahertz Radiation and Biological Effects
Thian-2-ylmethanamine, a compound related to thiophenes, is part of the broader context of terahertz (THz) radiation research. Studies in this area focus on the biological effects of THz radiation, which is significant for applications in medical diagnosis and security. Thian-2-ylmethanamine and related compounds might be used in conjunction with THz technology for imaging and sensing in various applications, including cancer diagnosis and border security. Understanding THz interactions with biological systems, such as those involving thiophene derivatives, is crucial for the safe and effective use of this technology (Wilmink & Grundt, 2011).
Antimicrobial Activity
A study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, which incorporates thian-2-ylmethanamine, reveals its significant antimicrobial properties. This compound has demonstrated effectiveness against various microorganisms, indicating its potential in developing new antimicrobial agents. The study’s insights into the compound's molecular structure and docking studies with a lung cancer protein suggest broader applications in both antimicrobial and cancer research (Cakmak et al., 2022).
Cancer Research
Research involving thian-2-ylmethanamine has shown promising results in cancer research. Piperazine-2,6-dione derivatives, including those derived from thian-2-ylmethanamine, have been evaluated for anticancer activity. These compounds exhibited significant anticancer properties, suggesting their potential in developing new cancer therapies (Kumar et al., 2013).
Chemical Synthesis and Diversity
Thian-2-ylmethanamine has been utilized in the synthesis of a diverse combinatorial library of thieno[2,3-d]pyrimidin-2-ylmethanamines. This showcases the compound's versatility in facilitating the development of a wide range of derivatives with potential applications across various fields, including pharmacology and material science (Bogolubsky et al., 2007).
Photodynamic Therapy for Breast Cancer
In a novel application, a compound involving pyridin-2-ylmethanamine was used to form an iron(III) complex, which was then applied in photodynamic therapy for breast cancer. This research demonstrates the potential of thian-2-ylmethanamine related compounds in innovative cancer treatments (Zhu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
thian-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEJBHDPGPXFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thian-2-ylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)
![3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)
![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)
![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)


![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)
![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B3001047.png)
